molecular formula C15H15N5O3S B6519177 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide CAS No. 920465-20-9

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

Cat. No. B6519177
CAS RN: 920465-20-9
M. Wt: 345.4 g/mol
InChI Key: RCXTUFYCEFFPMI-UHFFFAOYSA-N
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Description

Compounds with a tetrazole ring, such as the one in your query, are often used in pharmaceuticals due to their bioisosteric properties . They can mimic the function of a carboxylic acid group, making them useful in drug design .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with transition metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and the functional groups it contains .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. Researchers have explored the potential of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide as an antileishmanial agent. In vitro studies demonstrated that compound 13 exhibits superior antipromastigote activity against Leishmania aethiopica clinical isolates, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . The compound’s efficacy suggests its promise in combating leishmaniasis.

Antimalarial Potential

Malaria remains a significant global health concern. Researchers evaluated the antimalarial activity of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide derivatives. Compounds 14 and 15 demonstrated substantial inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings highlight their potential as safe and effective antimalarial agents.

Molecular Docking Studies

To understand the mechanism of action, molecular docking studies were conducted. Compound 13’s better antileishmanial activity was justified by its interaction with Lm-PTR1, complexed with Trimethoprim . Such insights aid in optimizing drug design.

Structural Verification

The synthesized pyrazole derivatives underwent structural verification using elemental microanalysis, FTIR, and 1H NMR techniques . These analyses confirmed their chemical structures.

Drug Resistance Mitigation

Considering the emergence of drug-resistant Plasmodium strains, novel compounds like these could contribute to overcoming treatment challenges .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

The future directions in the study of tetrazole compounds are likely to involve their use in drug design and synthesis. Due to their bioisosteric properties, tetrazoles are of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-23-13-9-7-12(8-10-13)20-15(17-18-19-20)11-16-24(21,22)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXTUFYCEFFPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide

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